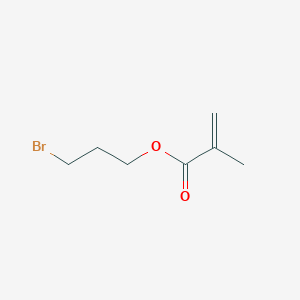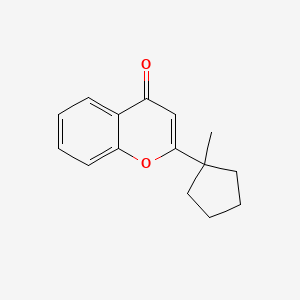
Thulium monoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium monoxide is a chemical compound composed of thulium and oxygen, with the chemical formula TmO Thulium is a rare earth element, part of the lanthanide series, and is known for its unique properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium monoxide can be synthesized through several methods:
Direct Combination: Thulium metal reacts with oxygen at elevated temperatures to form this compound.
Reduction of Thulium(III) Oxide: Thulium(III) oxide (Tm2O3) can be reduced using hydrogen or other reducing agents to produce this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thulium(III) oxide (Tm2O3).
Reduction: Thulium(III) oxide can be reduced to this compound using hydrogen or other reducing agents.
Substitution: this compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or oxides in a controlled environment.
Major Products Formed:
Oxidation: Thulium(III) oxide (Tm2O3).
Reduction: this compound (TmO).
Substitution: Various thulium compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Thulium monoxide has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing into its use in targeted therapies and drug delivery systems.
Industry: Utilized in the production of specialized materials and components, particularly in the electronics and optics industries.
Mecanismo De Acción
The mechanism of action of thulium monoxide involves its interaction with other molecules and compounds. In catalytic applications, this compound can facilitate reactions by providing an active surface for reactants to interact. In medical applications, its mechanism may involve binding to specific molecular targets and pathways, although detailed studies are still ongoing.
Comparación Con Compuestos Similares
Thulium(III) oxide (Tm2O3): A higher oxidation state of thulium with different properties and applications.
Ytterbium monoxide (YbO): Another lanthanide monoxide with similar properties but different reactivity and applications.
Erbium monoxide (ErO): Similar in structure but with distinct chemical and physical properties.
Uniqueness: Thulium monoxide is unique due to its specific electronic configuration and reactivity, which make it suitable for specialized applications in various fields. Its rarity and the challenges associated with its synthesis also contribute to its distinctiveness.
Propiedades
Número CAS |
12281-29-7 |
|---|---|
Fórmula molecular |
OTm |
Peso molecular |
184.934 g/mol |
Nombre IUPAC |
oxothulium |
InChI |
InChI=1S/O.Tm |
Clave InChI |
MARMJIYOFCVRRT-UHFFFAOYSA-N |
SMILES canónico |
O=[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)


![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)

![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)


![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)

